Cas no 2172234-83-0 (2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)

2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid structure
2172234-83-0 structure
商品名:2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid
CAS番号:2172234-83-0
MF:C14H20N2O4S
メガワット:312.384602546692
CID:6258552
PubChem ID:165525900

2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid 化学的及び物理的性質

名前と識別子

    • 2172234-83-0
    • 2-methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid
    • EN300-1456934
    • 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid
    • インチ: 1S/C14H20N2O4S/c1-14(2,13(17)18)11-3-5-12(6-4-11)21(19,20)16-9-7-15-8-10-16/h3-6,15H,7-10H2,1-2H3,(H,17,18)
    • InChIKey: BEPNQDBNIAPQGS-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)C(C(=O)O)(C)C)(N1CCNCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 312.11437830g/mol
  • どういたいしつりょう: 312.11437830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 95.1Ų

2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1456934-10000mg
2172234-83-0
10000mg
$5528.0 2023-09-29
Enamine
EN300-1456934-2.5g
2172234-83-0
2.5g
$2520.0 2023-06-06
Enamine
EN300-1456934-1.0g
2172234-83-0
1g
$1286.0 2023-06-06
Enamine
EN300-1456934-0.25g
2172234-83-0
0.25g
$1183.0 2023-06-06
Enamine
EN300-1456934-2500mg
2172234-83-0
2500mg
$2520.0 2023-09-29
Enamine
EN300-1456934-5000mg
2172234-83-0
5000mg
$3728.0 2023-09-29
Enamine
EN300-1456934-500mg
2172234-83-0
500mg
$1234.0 2023-09-29
Enamine
EN300-1456934-1000mg
2172234-83-0
1000mg
$1286.0 2023-09-29
Enamine
EN300-1456934-0.1g
2172234-83-0
0.1g
$1131.0 2023-06-06
Enamine
EN300-1456934-10.0g
2172234-83-0
10g
$5528.0 2023-06-06

2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid 関連文献

2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acidに関する追加情報

Research Brief on 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid (CAS: 2172234-83-0)

2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid (CAS: 2172234-83-0) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl-piperazine moiety and propanoic acid backbone, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug discovery and development.

The synthesis of 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid involves a multi-step process that includes the sulfonylation of piperazine derivatives and subsequent coupling with a phenylpropanoic acid scaffold. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity and purity of the compound. Recent optimizations in the synthetic route have improved yield and scalability, which are critical for further preclinical and clinical studies.

Pharmacological evaluations of 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro studies demonstrate its ability to selectively target cyclooxygenase-2 (COX-2) with minimal effects on COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications. Additionally, the compound has shown moderate activity against certain kinases, indicating its potential utility in oncology research.

Recent in vivo studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound. Animal models of inflammation and pain have demonstrated significant efficacy in reducing edema and hyperalgesia, with oral bioavailability and tissue distribution profiles that support its development as an oral therapeutic agent. These findings are supported by toxicological assessments indicating a wide therapeutic window and minimal off-target effects.

In conclusion, 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid represents a promising candidate for further drug development, particularly in the areas of inflammation and oncology. Its unique chemical structure, combined with favorable pharmacological properties, positions it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Future research should focus on expanding its therapeutic indications and optimizing its clinical potential through rigorous preclinical and clinical trials.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司